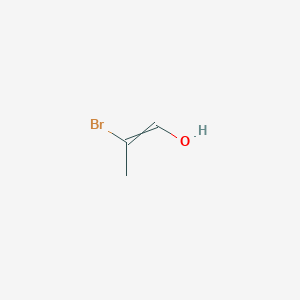
2-Bromoprop-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoprop-1-en-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction typically involves the addition of bromine to propargyl alcohol in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoprop-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions
Major Products Formed:
Oxidation: 2-Bromoacrolein or 2-bromopropionic acid.
Reduction: 2-Bromopropanol.
Substitution: 2-Hydroxyprop-1-en-1-ol or 2-amino-prop-1-en-1-ol
Scientific Research Applications
2-Bromoprop-1-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical studies to modify biomolecules.
Medicine: It is explored for its potential in drug development due to its reactivity and ability to form various derivatives.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds .
Mechanism of Action
The mechanism of action of 2-Bromoprop-1-en-1-ol involves its reactivity as a bromohydrin. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets, including enzymes and other biomolecules, altering their function and activity .
Comparison with Similar Compounds
2-Bromo-1-propanol: Similar structure but lacks the double bond.
2-Chloroprop-1-en-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-Iodoprop-1-en-1-ol: Similar structure but with an iodine atom instead of bromine .
Uniqueness: 2-Bromoprop-1-en-1-ol is unique due to its combination of a bromine atom and a hydroxyl group attached to an alkene. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
CAS No. |
190067-89-1 |
|---|---|
Molecular Formula |
C3H5BrO |
Molecular Weight |
136.98 g/mol |
IUPAC Name |
2-bromoprop-1-en-1-ol |
InChI |
InChI=1S/C3H5BrO/c1-3(4)2-5/h2,5H,1H3 |
InChI Key |
YBJVMEQFNAYJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















